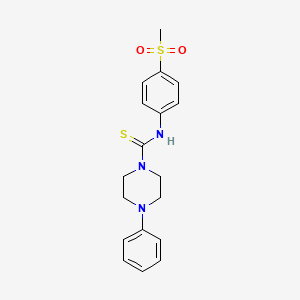

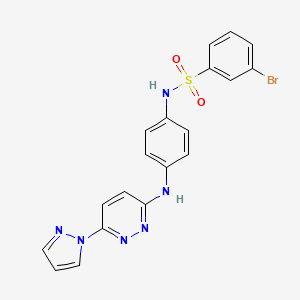

N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a piperazine moiety, a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a methylsulfonylphenyl group, which is a common moiety in sulfa drugs, a class of antimicrobials .

Molecular Structure Analysis

The molecular structure of such a compound would likely be complex, with the piperazine ring providing a degree of flexibility and the methylsulfonylphenyl group potentially involved in hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these moieties can undergo a variety of reactions. For example, piperazines can react with carboxylic acids to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Piperazines are generally soluble in water, while the presence of the methylsulfonylphenyl group might increase its lipophilicity .Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview: N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide (let’s call it “Compound X” for brevity) has shown promise in medicinal chemistry due to its unique structure and potential biological activities.

Mechanism of Action: Compound X likely interacts with specific receptors or enzymes, affecting cellular processes. Researchers have explored its binding affinity to various targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.

Applications:- Anti-inflammatory Agents : Inhibition of cyclooxygenase (COX) enzymes may contribute to its anti-inflammatory effects .

Cancer Research

Overview: Compound X’s structural features make it an interesting candidate for cancer studies.

Mechanism of Action: Researchers hypothesize that Compound X might interfere with cancer cell growth, apoptosis, or angiogenesis pathways.

Applications:- Combination Therapies : Evaluate synergistic effects when combined with existing chemotherapeutic agents .

Neuropharmacology

Overview: Compound X’s central nervous system activity warrants exploration.

Mechanism of Action: It likely interacts with neurotransmitter receptors, affecting neuronal signaling.

Applications:Mechanism of Action

Target of Action

The primary target of N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to inflammatory mediators .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key pro-inflammatory mediators

Biochemical Pathways

The inhibition of the COX-2 enzyme affects the arachidonic acid cascade , a biochemical pathway involved in inflammation . By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby mitigating inflammation .

Result of Action

The inhibition of the COX-2 enzyme by N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, which can alleviate symptoms associated with inflammatory conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-4-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S2/c1-25(22,23)17-9-7-15(8-10-17)19-18(24)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAPPRCWFUEOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride](/img/structure/B2454234.png)

![2-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2454243.png)

![5-{[3-(dimethylamino)propyl]amino}-9-(4-methylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2454247.png)

![2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2454248.png)

![N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2454252.png)